(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-[(4-methylpiperazin-1-yl)carbonyl]prop-2-enenitrile
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Overview
Description
3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-methylpiperazine-1-carbonyl)prop-2-enenitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring, which is known for its diverse biological activities, making it a valuable target for drug development and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-methylpiperazine-1-carbonyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 4-methylpiperazine-1-carbonyl chloride under basic conditions. The reaction is often carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-methylpiperazine-1-carbonyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-methylpiperazine-1-carbonyl)prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-methylpiperazine-1-carbonyl)prop-2-enenitrile involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For instance, it could inhibit a key enzyme in a metabolic pathway, leading to reduced production of a harmful metabolite .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-yl]methylamine
- 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-yl]methylpiperazine
Uniqueness
What sets 3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-methylpiperazine-1-carbonyl)prop-2-enenitrile apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C25H25N5O2 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
(E)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2-(4-methylpiperazine-1-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C25H25N5O2/c1-28-12-14-29(15-13-28)25(31)20(17-26)16-21-18-30(22-6-4-3-5-7-22)27-24(21)19-8-10-23(32-2)11-9-19/h3-11,16,18H,12-15H2,1-2H3/b20-16+ |
InChI Key |
PLTUHMMRDMYCAE-CAPFRKAQSA-N |
Isomeric SMILES |
CN1CCN(CC1)C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4)/C#N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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